molecular formula C19H19N B092867 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 17017-63-9

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B092867
CAS RN: 17017-63-9
M. Wt: 261.4 g/mol
InChI Key: JWUGABHFERCMFZ-UHFFFAOYSA-N
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Description

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound that belongs to the class of carbazoles . Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring . The molecular formula of this compound is C20H19NO2 .


Synthesis Analysis

The synthesis of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole and its derivatives often involves N-acylation reactions . A preparative method for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones has been developed, which involves direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles that differ by the type and position of substituents in the aromatic ring are obtained in reactions of substituted phenylhydrazines with cyclohexanone .


Molecular Structure Analysis

The molecular structure of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole consists of a three-ring system with a pyrrole ring fused on either side to a benzene ring . The average mass of the molecule is 305.370 Da and the monoisotopic mass is 305.141571 Da .


Chemical Reactions Analysis

The chemical reactions involving 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole are largely dependent on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of the cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones . Alternatively, oxidation at position 1 produces 2,3,4,9-tetrahydro-1H-carbazol-1-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole include a molecular formula of C20H19NO2, an average mass of 305.370 Da, and a monoisotopic mass of 305.141571 Da .

Scientific Research Applications

  • Bacterial Biotransformation : Ralstonia sp. strain SBUG 290, a biphenyl-degrading bacterium, has been used to analyze the biotransformation of 2,3,4,9-tetrahydro-1H-carbazole, producing various hydroxylated metabolites. This study provides insights into the microbial metabolism of carbazole derivatives and their potential applications (Waldau, Mikolasch, Lalk, & Schauer, 2009).

  • Anticancer Activity : Novel 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated for anticancer activity. Certain derivatives showed significant activity against the A-549 cell line, suggesting potential applications in cancer treatment (Chaudhary & Chaudhary, 2016).

  • Synthesis of Hetero Annulated Carbazoles : Various hetero annulated carbazoles, including isoxazolo-, pyrido-, and pyrimido carbazoles, were synthesized and screened for in vitro antitumor activity. A specific pyrimido carbazole compound showed significant therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

  • Medicinal Applications : The carbazole scaffold, including 9H-carbazole and its derivatives, has shown a wide range of biological activities, such as antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This review highlights the medicinal applications and potential of carbazole derivatives (Tsutsumi, Gündisch, & Sun, 2016).

  • Antinociceptive Activity : Some synthesized carbazole derivatives have been evaluated for antinociceptive activity, indicating potential applications in pain management (Rajasekaran & Thampi, 2005).

  • Optical Characterization : Novel carbazole Schiff bases have been synthesized and characterized for their structural and optical properties, suggesting applications in organic light-emitting diodes (OLEDs) (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).

  • Anti-Inflammatory Activity : Certain 9-substituted benzyl-3-substituted carbazole derivatives have exhibited promising anti-inflammatory activities, making them potential candidates for drug development (Lee, Huang, Wang, & Kuo, 2002).

Mechanism of Action

The mechanism of action of 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole is currently not available .

Safety and Hazards

The safety and hazards associated with 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole are currently not available .

properties

IUPAC Name

9-benzyl-1,2,3,4-tetrahydrocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-4,6,8-10,12H,5,7,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUGABHFERCMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362406
Record name 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole

CAS RN

17017-63-9
Record name 9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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